Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)-
Brand Name: Vulcanchem
CAS No.: 33024-34-9
VCID: VC18701764
InChI: InChI=1S/C10H12ClN3O4S/c1-8-2-4-9(5-3-8)19(17,18)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15)
SMILES:
Molecular Formula: C10H12ClN3O4S
Molecular Weight: 305.74 g/mol

Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)-

CAS No.: 33024-34-9

Cat. No.: VC18701764

Molecular Formula: C10H12ClN3O4S

Molecular Weight: 305.74 g/mol

* For research use only. Not for human or veterinary use.

Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)- - 33024-34-9

Specification

CAS No. 33024-34-9
Molecular Formula C10H12ClN3O4S
Molecular Weight 305.74 g/mol
IUPAC Name 1-(2-chloroethyl)-3-(4-methylphenyl)sulfonyl-1-nitrosourea
Standard InChI InChI=1S/C10H12ClN3O4S/c1-8-2-4-9(5-3-8)19(17,18)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15)
Standard InChI Key OJNXBFXPODIQKI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCCl)N=O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a urea backbone substituted with three functional groups:

  • A 2-chloroethyl chain at position 1, contributing alkylating potential.

  • A nitroso group (-NO) at position 1, enabling redox reactivity.

  • A p-tolylsulfonyl group at position 3, enhancing stability and influencing solubility .

The IUPAC name, 1-(2-chloroethyl)-1-nitroso-3-[(4-methylphenyl)sulfonyl]urea, reflects this arrangement .

Physicochemical Characteristics

Calculated and experimental properties include:

PropertyValueSource
Boiling Point724.95 K (451.8°C)Joback method
logP (Octanol/Water)1.616Crippen method
Molar Volume201.41 mL/molMcGowan method
Enthalpy of Formation-653.53 kJ/mol (gas)Joback method

The nitroso group confers thermal instability, necessitating storage at low temperatures.

Synthesis and Mechanistic Insights

Synthetic Pathways

The compound is synthesized via multi-step reactions:

  • Amidation: p-Toluenesulfonyl chloride reacts with 2-chloroethylamine to form 1-(2-chloroethyl)-3-(p-tolylsulfonyl)urea .

  • Nitrosation: Sodium nitrite (NaNO₂) in acidic media introduces the nitroso group at position 1 .

Key conditions include:

  • Temperature control (0–5°C) to prevent premature decomposition .

  • Use of acetic acid and hydrochloric acid as solvents and catalysts .

Reaction Mechanism

The nitroso group participates in DNA alkylation, where the chloroethyl moiety forms covalent bonds with guanine residues, inducing crosslinks and apoptosis . This mechanism parallels other nitrosoureas like carmustine, which are clinically used in glioma therapy .

ParameterValueModel
Acute Toxicity (LD₁₀)336 mg/kgMouse (IP)
MutagenicitySuspectedAmes test (analogs)

Applications and Future Directions

Oncology

As a DNA alkylator, the compound could supplement regimens for glioblastoma multiforme, where nitrosoureas like temozolomide are first-line . Synergy with radiation therapy warrants exploration.

Chemical Synthesis

The p-tolylsulfonyl group stabilizes intermediates in diazomethane precursor synthesis, aiding pharmaceutical manufacturing .

Research Limitations

  • Solubility: Poor aqueous solubility (logP = 1.616) limits bioavailability .

  • Stability: Nitroso group degradation complicates long-term storage.

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